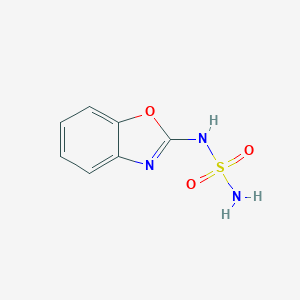

Sulfamide, 2-benzoxazolyl-(9CI)

Descripción

Sulfamide derivatives are a critical class of compounds in medicinal chemistry and drug discovery due to their versatility as pharmacophores and their broad biological activities . The sulfamide moiety (R1NSO2NR2R3) is a sulfur-containing functional group that enables diverse interactions with biological targets, such as hydrogen bonding and electrostatic interactions. Sulfamide, 2-benzoxazolyl-(9CI) is a heterocyclic sulfamide derivative featuring a benzoxazole substituent. Benzoxazole is a fused aromatic ring containing oxygen and nitrogen, which imparts unique electronic and steric properties to the compound.

Propiedades

Número CAS |

136810-65-6 |

|---|---|

Fórmula molecular |

C7H7N3O3S |

Peso molecular |

213.22 g/mol |

Nombre IUPAC |

2-(sulfamoylamino)-1,3-benzoxazole |

InChI |

InChI=1S/C7H7N3O3S/c8-14(11,12)10-7-9-5-3-1-2-4-6(5)13-7/h1-4H,(H,9,10)(H2,8,11,12) |

Clave InChI |

HPGFHMSFCRLHBF-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)N=C(O2)NS(=O)(=O)N |

SMILES canónico |

C1=CC=C2C(=C1)N=C(O2)NS(=O)(=O)N |

Sinónimos |

Sulfamide, 2-benzoxazolyl- (9CI) |

Origen del producto |

United States |

Métodos De Preparación

Electrophilic Functionalization

2-Mercaptobenzoxazole undergoes alkylation or halogenation to introduce electrophilic groups. For example, reaction with methyl iodide in dimethylformamide (DMF) yields 2-methylthio-benzoxazole (2 ). This step enhances reactivity for sulfonation:

Chlorosulfonation and Sulfonyl Chloride Formation

2 is treated with chlorosulfonic acid (ClSO₃H) at 50–130°C to form a sulfonic acid intermediate, which is then converted to sulfonyl chloride (3 ) using thionyl chloride (SOCl₂). Critical parameters include:

| Parameter | Optimal Range | Outcome |

|---|---|---|

| Temperature | 50–130°C | Complete sulfonation |

| SOCl₂ Equivalents | 2.5–5.0 | High-purity sulfonyl chloride |

| Solvent | Dichloromethane | Minimizes side reactions |

This step is pivotal for introducing the sulfonamide group.

Coupling Reactions with Amines

The sulfonyl chloride intermediate (3 ) reacts with primary or secondary amines to form sulfamides. For example, coupling with cyclohexylamine in anhydrous DMF with triethylamine as a base yields N-cyclohexyl-2-benzoxazolyl sulfamide (4 ):

Key Considerations :

-

Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution.

-

Amine Scope : Both aliphatic (e.g., isobutylamine) and aromatic amines (e.g., aniline derivatives) are viable.

Alternative Route via Triphenylbismuth Dichloride-Mediated S–N Bond Formation

A recent advancement employs triphenylbismuth dichloride (Ph₃BiCl₂) to catalyze direct S–N bond formation between 2-mercaptobenzoxazole and amines. This one-pot method, conducted in DMSO at 60°C under aerobic conditions, bypasses sulfonyl chloride intermediates:

Advantages :

-

Mild Conditions : Avoids high temperatures and hazardous reagents like SOCl₂.

Optimization Using 2-Aminobenzoxazole Precursors

Recent studies highlight 2-aminobenzoxazole (5 ) as an alternative precursor. Treatment with chlorosulfonic acid followed by amination affords sulfamides in high yields:

Experimental Data :

-

Reaction Time : 4–6 hours for sulfonation.

-

Amination : Ammonia gas in THF at 0°C prevents over-sulfonation.

Comparative Analysis of Methods

Industrial and Pharmacological Applications

Patented methods emphasize scalability for producing sulfamide derivatives as protease inhibitors or polymer additives. For instance, 4 is a key intermediate in antiviral agents, while N-substituted variants act as rubber vulcanization accelerators .

Análisis De Reacciones Químicas

Types of Reactions

Sulfamide, 2-benzoxazolyl-(9CI) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the compound into amine derivatives.

Substitution: Sulfamide, 2-benzoxazolyl-(9CI) can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and strong bases.

Major Products

The major products formed from these reactions include sulfonic acids, amines, and various substituted benzoxazole derivatives.

Aplicaciones Científicas De Investigación

Sulfamide, 2-benzoxazolyl-(9CI) has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Sulfamide, 2-benzoxazolyl-(9CI) derivatives are explored for their therapeutic potential in treating various diseases.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of Sulfamide, 2-benzoxazolyl-(9CI) involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways and lead to the desired biological effects .

Comparación Con Compuestos Similares

The following table and analysis compare Sulfamide, 2-benzoxazolyl-(9CI) with structurally related sulfamide derivatives, focusing on molecular properties, substituent effects, and applications.

Table 1: Structural and Functional Comparison of Sulfamide Derivatives

Key Comparative Analysis

Structural Differences and Electronic Effects

- Benzoxazolyl vs. Benzimidazolyl: The benzoxazole group in 2-benzoxazolyl-sulfamide contains an oxygen atom in the heterocycle, while benzimidazole (in 1H-benzimidazol-2-yl-sulfamide) features a nitrogen atom.

- Pyrimidinyl Substituent : The 2-oxo-pyrimidinyl group in provides a planar, conjugated system, favoring interactions with enzymes or receptors through π-stacking.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.